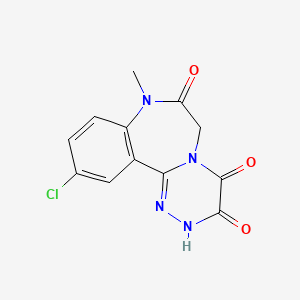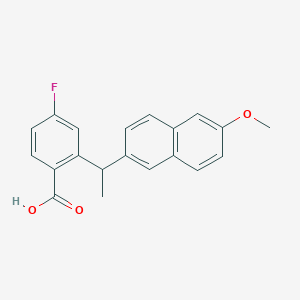
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a 1-(6-methoxynaphthalen-2-yl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to Friedel-Crafts acylation to introduce the ethyl group.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(1-(naphthalen-2-yl)ethyl)benzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid: Lacks the fluoro group, which may influence its pharmacokinetic properties.
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)phenol: Contains a phenol group instead of a benzoic acid moiety, altering its acidity and reactivity.
Uniqueness
4-Fluoro-2-(1-(6-methoxynaphthalen-2-yl)ethyl)benzoic acid is unique due to the presence of both the fluoro and methoxy groups, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H17FO3 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
4-fluoro-2-[1-(6-methoxynaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C20H17FO3/c1-12(19-11-16(21)6-8-18(19)20(22)23)13-3-4-15-10-17(24-2)7-5-14(15)9-13/h3-12H,1-2H3,(H,22,23) |
Clave InChI |
RKDPRIHLSSZQRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=C(C=CC(=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


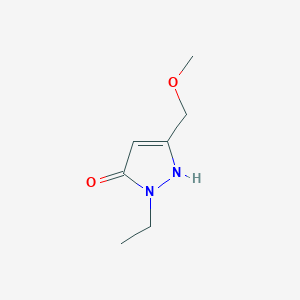

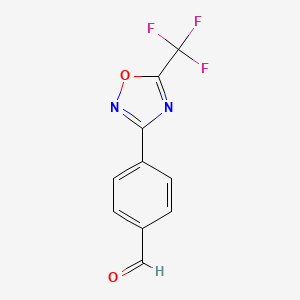



![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
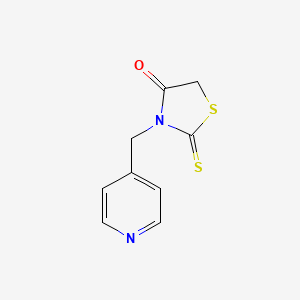
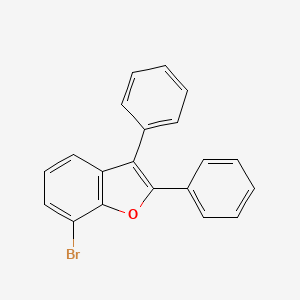
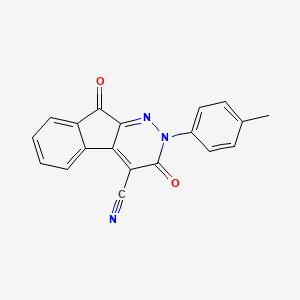
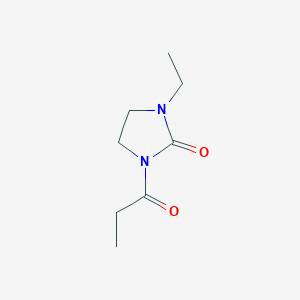
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
